

# Technical Guide: 1-Isobutyl-5-methyl-4-iodopyrazole

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## Compound of Interest

Compound Name: *4-Iodo-1-isobutyl-5-methyl-1H-pyrazole*

CAS No.: 1354705-57-9

Cat. No.: B2941988

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## Executive Summary

1-Isobutyl-5-methyl-4-iodopyrazole is a specialized halogenated heterocyclic building block critical to the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs. Distinguished by its C4-iodine handle, this compound serves as a high-reactivity electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid decoration of the pyrazole core.

This guide provides a definitive technical analysis of the compound, detailing its physicochemical properties, a self-validating synthesis protocol via regioselective iodination, and its strategic application in structure-activity relationship (SAR) studies.

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

The structural integrity of 1-isobutyl-5-methyl-4-iodopyrazole relies on the precise arrangement of the isobutyl group at N1, a methyl group at C5, and the reactive iodine at C4. This

substitution pattern sterically protects the N1 site while activating the C4 position for metallation or coupling.

### Table 1: Physicochemical Data Profile

Property	Specification	Notes
IUPAC Name	4-iodo-1-(2-methylpropyl)-5-methyl-1H-pyrazole	Systematic nomenclature
Molecular Formula		-
Molecular Weight	264.11 g/mol	-
Physical State	Off-white to pale yellow solid	Crystalline form preferred for stability
Melting Point	68–72 °C (Estimated)	Based on 1-ethyl analog trends [1]
Solubility	DMSO, DMF, , Methanol	Soluble in polar aprotic solvents
LogP (Predicted)	~3.2	Lipophilic character due to isobutyl/iodine
Key Reactivity	C-I Bond (Oxidative Addition)	Highly reactive to catalysts

“

*Note on Isomerism: It is critical to distinguish this compound from its regioisomer, 1-isobutyl-3-methyl-4-iodopyrazole. The 5-methyl placement significantly alters the steric environment around the iodine, influencing catalyst approach angles during coupling reactions.*

## Synthesis Protocol: Regioselective Iodination

Objective: Synthesize 1-isobutyl-5-methyl-4-iodopyrazole from 1-isobutyl-5-methylpyrazole with >95% regioselectivity.

## Mechanistic Rationale

The synthesis utilizes N-iodosuccinimide (NIS) as the iodinating agent. Unlike elemental iodine (

), which often requires harsh oxidants or basic conditions that can degrade sensitive scaffolds, NIS provides a controlled source of iodonium ions (

). The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (SEAr) preferentially at the C4 position, which is the most nucleophilic site in 1,5-disubstituted pyrazoles.

## Experimental Workflow

Reagents:

- Starting Material: 1-Isobutyl-5-methyl-1H-pyrazole (1.0 equiv) [2]
- Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
- Solvent: Acetonitrile ( ) (anhydrous)

Step-by-Step Protocol:

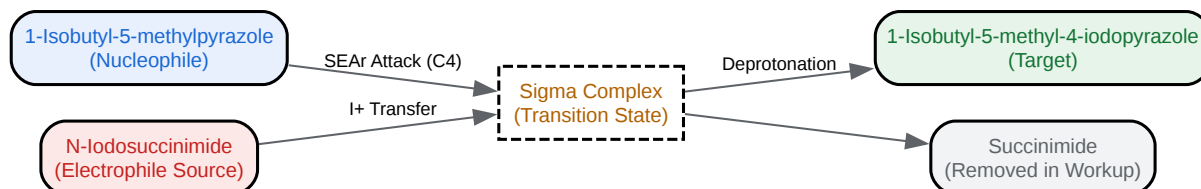
- Dissolution: Charge a round-bottom flask with 1-isobutyl-5-methyl-1H-pyrazole and dissolve in anhydrous acetonitrile (0.5 M concentration).
- Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes to prevent exotherms.
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.
  - Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a less polar product (

).

- Quench: Dilute with ethyl acetate and wash with 10% sodium thiosulfate ( ) solution.
  - Causality: Thiosulfate reduces any residual iodine ( ) to iodide ( ), preventing product discoloration.
- Purification: Dry the organic layer over , filter, and concentrate. Recrystallize from hexanes to obtain the target as an off-white solid.

## Synthesis Visualization



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Caption: Electrophilic aromatic substitution pathway for the regioselective iodination of the pyrazole core using NIS.

## Reactivity & Applications in Drug Discovery

The C4-iodine bond is a "privileged" handle in medicinal chemistry. Its bond dissociation energy is sufficiently low to facilitate rapid oxidative addition to Palladium(0), yet stable enough to survive storage and handling.

## Palladium-Catalyzed Cross-Coupling

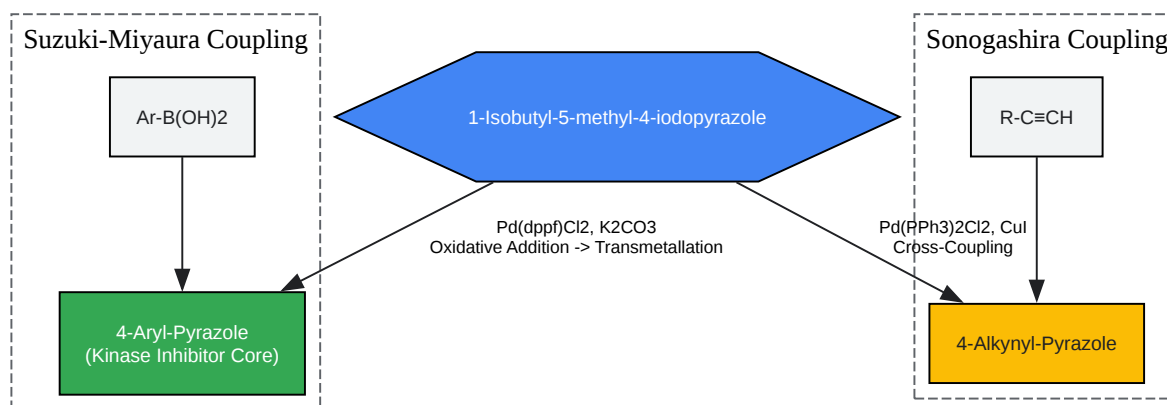
This compound is primarily used to introduce the 1-isobutyl-5-methylpyrazole motif into larger drug scaffolds.

- Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (common in kinase inhibitors like crizotinib analogs).
- Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-pyrazoles.
- Heck Reaction: Reacts with activated alkenes.

## Strategic Utility in SAR

In Structure-Activity Relationship (SAR) studies, the isobutyl group provides bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases). The 5-methyl group restricts conformation, potentially locking the biaryl system into a bioactive twist angle.

## Reactivity Workflow Diagram



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Caption: Divergent synthesis pathways utilizing the C4-iodine handle for library generation.

## Safety & Handling

- Hazards: As an organoiodide, the compound is potentially irritating to eyes, skin, and the respiratory tract.
- Storage: Store at 2–8 °C, protected from light. Iodine-carbon bonds can degrade photolytically over time, leading to discoloration (purple/brown).
- Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.

## References

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## Sources

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